molecular formula C11H14N2O2 B151363 N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 127446-35-9

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B151363
CAS No.: 127446-35-9
M. Wt: 206.24 g/mol
InChI Key: DGVSJDANXUJTRG-UHFFFAOYSA-N
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Description

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a pyridine derivative characterized by a 2,2-dimethylpropionamide (pivalamide) group attached to the pyridine ring at position 3 and a formyl (-CHO) substituent at position 4. This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which facilitates further derivatization. However, nomenclature discrepancies exist in literature: lists a structurally inverted variant, N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide, highlighting the need for careful verification of substituent positions in synthesis and applications .

Properties

IUPAC Name

N-(4-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVSJDANXUJTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364054
Record name N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127446-35-9
Record name N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127446-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : 3-Amino-4-formylpyridine (hypothetical precursor)

  • Reagent : Pivaloyl chloride (1.2 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Time : 2–4 hours

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of pivaloyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.

Directed Ortho-Metalation and Formylation

This method leverages directed metalation to introduce the formyl group post-acylation.

Stepwise Synthesis

  • Acylation of 3-Aminopyridine :

    • React 3-aminopyridine with pivaloyl chloride in THF/triethylamine to yield N-(pyridin-3-yl)-2,2-dimethylpropionamide.

  • Lithiation and Formylation :

    • Treat the acylated product with lithium diisopropylamide (LDA) at -78°C in THF.

    • Quench with dimethylformamide (DMF) to introduce the formyl group at the 4-position.

Key Data

StepYield (%)Purity (%)
185–9095
260–6590

This approach avoids unstable intermediates but requires stringent anhydrous conditions.

Oxidation of N-(4-Methylpyridin-3-yl)pivalamide

The formyl group is introduced via oxidation of a methyl substituent.

Procedure

  • Synthesis of N-(4-Methylpyridin-3-yl)pivalamide :

    • Acylate 3-amino-4-methylpyridine with pivaloyl chloride.

  • Oxidation :

    • Use selenium dioxide (SeO₂) in dioxane/water (1:1) under reflux for 6–8 hours.

Reaction Mechanism

SeO₂ abstracts a hydrogen from the methyl group, forming a selenide intermediate that hydrolyzes to the aldehyde.

ParameterValue
Temperature100°C
Oxidation Yield50–55%
ByproductsOveroxidized acids

Nitration-Reduction-Acylation Sequence

This multi-step route starts with 4-formylpyridine.

Steps

  • Nitration :

    • Nitrate 4-formylpyridine at position 3 using HNO₃/H₂SO₄.

  • Reduction :

    • Reduce 3-nitro-4-formylpyridine to 3-amino-4-formylpyridine via hydrogenation (Pd/C, H₂).

  • Acylation :

    • React with pivaloyl chloride as in Method 1.

Critical Analysis

  • Nitration Challenges : The formyl group’s meta-directing nature complicates regioselective nitration.

  • Yield Optimization :

    StepYield (%)
    140–45
    275–80
    385–90

Vilsmeier-Haack Formylation of N-(Pyridin-3-yl)pivalamide

A formylation strategy using the Vilsmeier-Haack reagent.

Protocol

  • Generate Chloroiminium Ion :

    • Combine DMF and phosphorus oxychloride (POCl₃) at 0°C.

  • Electrophilic Attack :

    • Add N-(pyridin-3-yl)pivalamide, allowing formylation at the 4-position.

Outcomes

  • Yield : 55–60%

  • Side Products : Di-formylated derivatives (10–15%)

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide.

    Reduction: N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.

    Substitution: N-(4-Nitro-pyridin-3-yl)-2,2-dimethyl-propionamide.

Scientific Research Applications

Pharmacological Studies

Recent studies have highlighted the potential of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as an agonist for formyl peptide receptor 2 (FPR2). FPR2 plays a crucial role in mediating inflammatory responses and has been implicated in various diseases such as:

  • Neurodegenerative Diseases : Activation of FPR2 has shown promise in reducing inflammation associated with conditions like Alzheimer's disease. Compounds that activate FPR2 can inhibit pro-inflammatory cytokines and improve neuronal survival in experimental models .
  • Chronic Inflammatory Conditions : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and sepsis .

Drug Development

The unique properties of this compound make it a candidate for drug development:

  • Novel Therapeutics : As part of a series of ureidopropanamide derivatives, this compound has been optimized for enhanced potency and metabolic stability. Modifications to its structure have resulted in compounds with improved pharmacokinetic profiles suitable for therapeutic use .

Biochemical Research

The compound is utilized in biochemical assays to study the interactions between ligands and receptors. Its role as an FPR2 agonist allows researchers to explore signaling pathways involved in inflammation and resolution processes.

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving APP/PS1 mouse models of Alzheimer's disease, administration of FPR2 agonists similar to this compound demonstrated significant reductions in microglial activation and amyloid plaque load. This suggests that targeting FPR2 may provide a novel strategy for neuroprotection against Alzheimer's pathology .

Case Study 2: Inhibition of Pro-inflammatory Cytokines

Research conducted on microglial cells showed that compounds related to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). These findings indicate the compound's potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs primarily differ in substituent type, position, and functional groups on the pyridine ring. Key examples include:

Table 1: Substituent Comparison of Pyridine-Based Pivalamide Derivatives
Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide 4-formyl, 3-pivalamide C₁₁H₁₄N₂O₂ 206.24* Not explicitly listed Reactive aldehyde for inhibitor synthesis
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide 4-hydroxymethyl, 3-pivalamide C₁₁H₁₆N₂O₂ 208.26 653584-64-6 Reagent-grade purity; used in lab synthesis
N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide 4-formyl, 2-methoxy, 3-pivalamide C₁₄H₁₈N₂O₃ 262.30 Not listed Cataloged for commercial purchase
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide 3-dimethoxymethyl, 4-pivalamide C₁₃H₂₀N₂O₃ 252.31 Not listed High-cost specialty chemical (₹15,003.45/g)
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide 5-iodo, 3-methyl, 2-pivalamide C₁₁H₁₅IN₂O 318.15 677327-29-6 Halogenated derivative; ≥98% purity

*Molecular weight calculated based on formula C₁₁H₁₄N₂O₂ ( lists a derivative with MW 434.45, but this includes additional functional groups).

Functional and Application Differences

  • Aldehyde vs. Hydroxymethyl : The formyl group in this compound enables conjugation reactions (e.g., Schiff base formation), making it valuable for inhibitor development (). In contrast, the hydroxymethyl analog (CAS 653584-64-6) is less reactive but serves as a stable intermediate .
  • Halogenated Derivatives : Iodo- and bromo-substituted variants (e.g., CAS 677327-29-6) are pivotal in cross-coupling reactions for drug discovery .
  • Methoxy and Dimethoxymethyl Groups : These substituents enhance solubility and steric bulk, influencing binding affinity in enzyme inhibition studies .

Physicochemical and Commercial Profiles

  • Purity and Availability : The hydroxymethyl analog (CAS 653584-64-6) is available in reagent grade, while the dimethoxymethyl derivative is a high-cost specialty chemical (₹15,003.45/g).
  • Stability : Formyl-containing compounds may require storage under inert conditions due to aldehyde reactivity, whereas halogenated analogs are more stable .

Biological Activity

N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research fields.

Chemical Structure and Synthesis

This compound features a pyridine ring with a formyl group and a dimethyl-propionamide moiety. The synthesis typically involves the reaction of 4-formylpyridine with 2,2-dimethylpropionyl chloride, using triethylamine as a base under anhydrous conditions. This method ensures high purity and yield through standard purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic amino acids, enhancing binding affinity .

Enzyme Inhibition

Research indicates that this compound can serve as a probe for studying enzyme mechanisms. It has been shown to inhibit various enzymes by targeting their active sites, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. Its structural properties suggest it may interact with DNA or other critical cellular components involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl esterCarbamic acid moietyModerate enzyme inhibition
N-(4-Formyl-pyridin-3-yl)-carbamic acid methyl esterMethyl ester moietyLower anticancer activity
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamideHydroxymethyl substitutionEnhanced binding affinity

This table illustrates that while similar compounds exhibit some biological activity, the unique dimethyl-propionamide structure of this compound may confer distinct physicochemical properties that enhance its biological efficacy .

Case Studies and Research Findings

  • Enzyme Mechanism Studies : A study investigated the inhibition of specific enzymes by using this compound as a model compound. The results indicated significant inhibition rates that were dose-dependent, suggesting its potential as an enzyme inhibitor in drug development.
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxicity comparable to established anticancer agents. The mechanism was hypothesized to involve DNA intercalation or disruption of cellular signaling pathways .
  • Structure-Activity Relationship (SAR) Studies : Recent SAR studies have highlighted the importance of the formyl group and the pyridine ring in modulating biological activity. Variations in substituents on these moieties significantly affected enzyme inhibition and cytotoxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Reactant of Route 2
Reactant of Route 2
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide

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